7-Bromo-2-chloro-4,8-dimethylquinoline
Description
Properties
IUPAC Name |
7-bromo-2-chloro-4,8-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClN/c1-6-5-10(13)14-11-7(2)9(12)4-3-8(6)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKWPNWNLZEXCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2C)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
The precursor 7,8-dimethylquinoline-2,4-diol is often synthesized from 2,3-dimethylaniline through cyclization methods reported in literature. This diol serves as a key intermediate for further functionalization.
Chlorination at Position 2
- The 7,8-dimethylquinoline-2,4-diol is treated with thionyl chloride (SOCl2) under heating conditions (typically around 60°C for 3 hours) to selectively chlorinate the hydroxyl group at position 2, converting it into a chloro substituent.
- This reaction proceeds via nucleophilic substitution and dehydration mechanisms, yielding the 2-chloro derivative with approximately 60% yield.
Bromination at Position 7
- Bromination is typically carried out on the quinoline ring after or before chlorination depending on the synthetic route.
- Selective bromination at position 7 can be achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions (temperature, solvent, and time) to avoid polybromination.
- The reaction conditions are optimized to favor substitution at the 7-position due to electronic and steric factors inherent to the quinoline ring substituted at positions 4 and 8.
Methylation at Positions 4 and 8
- Methyl groups at positions 4 and 8 are introduced either by starting with appropriately substituted anilines or by methylation of hydroxy or amino groups on the quinoline ring using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base.
- The methylation is generally performed before halogenation steps to ensure regioselectivity and to protect reactive sites.
Reaction Scheme Summary
| Step | Reaction Type | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cyclization | 2,3-Dimethylaniline, cyclization | 7,8-Dimethylquinoline-2,4-diol | - | Key intermediate |
| 2 | Chlorination | Thionyl chloride, 60°C, 3 hr | 2-Chloro-7,8-dimethylquinoline | ~60 | Selective chlorination at C-2 |
| 3 | Bromination | NBS or Br2, controlled temp/solvent | This compound | Variable | Selective bromination at C-7 |
| 4 | Methylation (if needed) | Methyl iodide/dimethyl sulfate, base | 4,8-Dimethyl substitution on quinoline ring | - | Usually done prior to halogenation |
Analytical and Characterization Data
- Infrared (IR) Spectroscopy: Characteristic peaks confirming keto and chloro groups, e.g., C=O stretching near 1648 cm⁻¹ and C-Cl stretching around 600-800 cm⁻¹.
- Nuclear Magnetic Resonance (NMR): ¹H NMR signals for methyl groups (singlets near 2.2-2.4 ppm), aromatic protons between 7.0-8.0 ppm, and shifts consistent with halogen substitution.
- Mass Spectrometry (MS): Molecular ion peak corresponding to the expected molecular weight (M+ at m/z ~361) confirming the presence of bromine and chlorine atoms.
Research Findings and Optimization Notes
- The chlorination step with thionyl chloride is critical and requires careful temperature control to avoid over-chlorination or decomposition.
- Bromination selectivity is influenced by the electronic effects of methyl groups and the chloro substituent, necessitating optimization of brominating agent concentration and reaction time.
- Purification is commonly achieved by recrystallization from ethyl acetate/n-hexane mixtures to obtain high-purity product suitable for further use or biological testing.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-chloro-4,8-dimethylquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry
7-Bromo-2-chloro-4,8-dimethylquinoline serves as a crucial building block in the development of pharmaceutical agents targeting various diseases. Its structural features enable it to interact with biological targets effectively, making it a candidate for:
- Antimicrobial Agents: The compound has shown potential against a range of pathogens.
- Anticancer Drugs: Research indicates that it may induce apoptosis in cancer cells by modulating enzyme activity and disrupting protein-protein interactions.
Organic Synthesis
The compound is extensively used as an intermediate in synthesizing complex organic molecules. Its ability to undergo various chemical reactions, such as:
- Substitution Reactions: The halogen atoms can be replaced with other functional groups.
- Coupling Reactions: It can participate in reactions like Suzuki-Miyaura coupling to form biaryl compounds.
Materials Science
Research is ongoing into the potential applications of this compound in developing novel materials with specific electronic and optical properties. The unique substitution pattern enhances its reactivity and suitability for creating advanced materials .
Mechanism of Action
The mechanism of action of 7-Bromo-2-chloro-4,8-dimethylquinoline involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is likely to interact with enzymes or receptors that are sensitive to quinoline derivatives. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
4,7-Dichloro-2,8-dimethylquinoline (CAS 21728-15-4)
- Structure : Cl at positions 4 and 7; methyl groups at 2 and 8.
- Molecular Formula : C₁₁H₉Cl₂N (MW: 226.10) .
- Key Properties: Market analysis highlights its use in agrochemicals and pharmaceuticals. Regional suppliers in Europe, Asia, and North America indicate industrial demand .
- Differentiation : The absence of bromine reduces molecular weight and alters halogen-mediated reactivity compared to the target compound.
2-Bromo-4,7-dimethylquinoline (CAS 103858-48-6)
- Structure : Br at position 2; methyl groups at 4 and 7.
- Molecular Formula : C₁₁H₁₀BrN (MW: 236.11) .
- Key Properties: Yellow-brown solid, sparingly water-soluble but soluble in ethanol or dichloromethane.
- Differentiation : Bromine position (2 vs. 7) alters electronic distribution and steric accessibility, impacting binding in biological systems.
6-Bromo-2-chloro-4,8-dimethylquinoline (CAS 89446-46-8)
- Structure : Br at position 6; Cl at 2; methyl groups at 4 and 8.
- Molecular Formula : C₁₁H₉BrClN (MW: 270.55) .
- Key Properties : Structural isomer of the target compound. Bromine at position 6 instead of 7 may reduce planarity, affecting π-π stacking interactions critical in crystal packing or drug-receptor binding .
2,4-Dichloro-7,8-dimethylquinoline
- Structure : Cl at positions 2 and 4; methyl groups at 7 and 8.
- Synthesis : Derived from 2,3-dimethylaniline and malonic acid in phosphorus oxychloride, yielding a planar molecule with intramolecular C–H⋯Cl/N interactions .
- Weak π-π stacking (3.79–3.85 Å) influences solid-state stability .
- Differentiation : Dual chlorine substitution at 2 and 4 positions may enhance electrophilicity but reduce steric bulk compared to the target compound’s bromine substitution.
Table 1: Comparative Analysis of Quinoline Derivatives
Structural and Functional Insights
- Halogen Effects : Bromine’s larger atomic radius (vs. chlorine) increases steric hindrance and polarizability, favoring nucleophilic substitution or Suzuki coupling in synthetic routes .
- Methyl Group Positioning : Methyl at position 8 (common in target and 6-bromo analog) may enhance hydrophobicity, influencing membrane permeability in bioactive compounds .
- Synthetic Routes: Phosphorus oxychloride-mediated reactions dominate synthesis of chlorinated quinolines, while brominated analogs may require alternative brominating agents .
Biological Activity
7-Bromo-2-chloro-4,8-dimethylquinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
- Chemical Formula : C₁₁H₉BrClN
- Molecular Weight : 270.55 g/mol
- CAS Number : 1367706-81-7
Biological Activities
Research indicates that this compound exhibits several biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Quinoline derivatives are recognized for their antimicrobial properties. Studies have demonstrated that this compound can inhibit the growth of various bacterial strains. The mechanism often involves the disruption of bacterial DNA synthesis or interference with cellular metabolism.
Table 1: Antimicrobial Activity Against Various Strains
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
The compound has also been studied for its anticancer potential. Research shows that it can induce apoptosis in cancer cells by modulating various signaling pathways.
Case Study: In Vitro Anticancer Activity
A study evaluated the effects of this compound on human cancer cell lines (HeLa and HepG2). The results indicated:
- HeLa Cells : IC50 = 15 µM
- HepG2 Cells : IC50 = 20 µM
These findings suggest that the compound effectively reduces cell viability in a dose-dependent manner.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within cells. Its halogen substituents (bromine and chlorine) enhance its binding affinity to biological targets.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and repair, such as DNA gyrase and topoisomerase.
- Signal Transduction Modulation : It can affect various signaling pathways linked to cell proliferation and apoptosis.
Research Findings
Recent studies have highlighted the diverse applications of this compound in medicinal chemistry:
- Antimalarial Activity : Some derivatives of quinolines have shown promise against Plasmodium falciparum, suggesting potential applications in malaria treatment.
- Cytotoxicity Studies : Evaluations against normal cell lines indicate low cytotoxicity at therapeutic concentrations, making it a candidate for further development.
Table 2: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 7-Bromo-2-chloro-4,8-dimethylquinoline, and what purity validation methods should be employed?
- Methodological Answer : The synthesis of halogenated quinolines typically involves palladium-catalyzed cross-coupling reactions. For example, a modified protocol inspired by the synthesis of 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) can be adapted. This involves using PdCl₂(PPh₃)₂ or Pd(OAc)₂ as catalysts, with aryl boronic acids and halogenated precursors in polar aprotic solvents like DMF, under reflux conditions . After synthesis, purity should be validated via High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS). For halogenated derivatives, isotopic patterns (e.g., Br⁷⁹/Br⁸¹) should confirm molecular identity .
Q. How can researchers characterize the structural identity of this compound using spectroscopic methods?
- Methodological Answer : A combination of ¹H NMR, ¹³C NMR, and IR spectroscopy is critical. For NMR analysis, compare chemical shifts to analogous compounds. For instance, in a related bromo-chloro quinoline derivative, methyl groups at positions 4 and 8 typically resonate at δ 2.3–2.7 ppm (¹H NMR), while aromatic protons appear at δ 7.5–8.5 ppm . Halogen substituents (Br, Cl) induce deshielding effects on adjacent carbons, observable in ¹³C NMR. IR spectroscopy can confirm functional groups (e.g., C-Br stretching at ~550 cm⁻¹). Mass spectrometry (HRMS) should match the theoretical molecular weight (C₁₁H₁₀BrClN: calc. 284.97 g/mol).
Advanced Research Questions
Q. What strategies are effective for resolving contradictory NMR data in halogenated quinoline derivatives?
- Methodological Answer : Contradictions in NMR data often arise from solvent effects, tautomerism, or impurities. To address this:
- Reproduce spectra under standardized conditions (e.g., DMSO-d₆ or CDCl₃, 25°C).
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, in this compound, HSQC can correlate methyl protons (δ ~2.5 ppm) to their respective carbons (δ ~20–25 ppm) .
- Compare with computational predictions (DFT-based NMR simulations) to validate assignments .
- Re-crystallize the compound to eliminate impurities, as solvent traces can distort integration ratios .
Q. How can computational chemistry methods aid in predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic and steric effects. For instance:
- Calculate Frontier Molecular Orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. Halogen atoms (Br, Cl) lower LUMO energy, enhancing electrophilicity at the quinoline core .
- Simulate transition states for Suzuki-Miyaura couplings to optimize reaction conditions (e.g., Pd catalyst loading, base selection).
- Use Molecular Electrostatic Potential (MEP) maps to visualize charge distribution, identifying reactive positions for functionalization .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported yield or stability data for halogenated quinolines?
- Methodological Answer :
- Systematic replication : Repeat experiments under identical conditions (solvent, temperature, catalyst batch).
- Control variables : Test stability under inert atmospheres (N₂/Ar) to rule out oxidative degradation. For example, bromoquinolines may decompose via debromination under prolonged light exposure .
- Cross-validate analytical methods : Use TLC, HPLC, and GC-MS to detect byproducts or decomposition.
- Reference peer protocols : Compare results with structurally similar compounds, such as 6-Bromo-2-chloro-3-methylquinoline, where stability issues were mitigated using dark storage at −20°C .
Experimental Design Considerations
Q. What experimental controls are essential when studying the biological activity of this compound?
- Methodological Answer :
- Solvent controls : Ensure DMSO or other solvents do not exceed cytotoxic thresholds (e.g., <0.1% v/v).
- Positive/Negative controls : Use established inhibitors/agonists relevant to the target pathway (e.g., kinase inhibitors for quinoline-based studies).
- Isomer purity checks : Confirm absence of regioisomers (e.g., 6-Bromo vs. 7-Bromo derivatives) via HPLC .
- Dose-response validation : Perform assays in triplicate across multiple concentrations (e.g., 1 nM–100 µM) to ensure reproducibility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
